4-(Phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
CAS No.:
Cat. No.: VC10981015
Molecular Formula: C12H9N3S
Molecular Weight: 227.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9N3S |
|---|---|
| Molecular Weight | 227.29 g/mol |
| IUPAC Name | 4-anilino-2-sulfanylidene-1H-pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C12H9N3S/c13-8-10-11(6-7-14-12(10)16)15-9-4-2-1-3-5-9/h1-7H,(H2,14,15,16) |
| Standard InChI Key | BHWRXDXEEBEYSK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC2=C(C(=S)NC=C2)C#N |
| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C(=S)NC=C2)C#N |
Introduction
Chemical Identity and Structural Properties
The molecular formula of 4-(Phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is C₁₂H₉N₃S, with a molecular weight of 227.29 g/mol. Its IUPAC name is 4-anilino-2-sulfanylidene-1H-pyridine-3-carbonitrile, and it features a planar pyridine ring system with conjugated π-electrons, enabling interactions with biological targets.
Key Structural Features:
-
Pyridine Core: A six-membered aromatic ring with nitrogen at position 1.
-
Thioxo Group (C=S): Enhances electrophilicity and participates in hydrogen bonding.
-
Carbonitrile (C≡N): A strong electron-withdrawing group that influences reactivity.
-
Phenylamino Group (C₆H₅NH): Provides hydrophobic character and stabilizes charge-transfer complexes.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉N₃S |
| Molecular Weight | 227.29 g/mol |
| IUPAC Name | 4-anilino-2-sulfanylidene-1H-pyridine-3-carbonitrile |
| SMILES | C1=CC=C(C=C1)NC2=C(C(=S)NC=C2)C#N |
| InChI Key | BHWRXDXEEBEYSK-UHFFFAOYSA-N |
The compound’s structure has been confirmed via ¹H NMR, ¹³C NMR, and IR spectroscopy . For instance, the ¹H NMR spectrum in DMSO-d₆ shows a singlet at δ 12.92 ppm corresponding to the NH proton, while aromatic protons appear as multiplet signals between δ 7.31–8.55 ppm . The IR spectrum exhibits characteristic stretches for C≡N (2219 cm⁻¹) and C=S (1220 cm⁻¹) .
Synthesis and Optimization
One-Pot Multicomponent Reactions
A common synthesis route involves a one-pot reaction of acetophenone derivatives, aldehydes, and thiourea in the presence of ammonium acetate. This method yields the target compound with moderate efficiency (50–70%) and purity >95% . For example:
-
Step 1: Condensation of acetophenone with an aldehyde forms a chalcone intermediate.
-
Step 2: Cyclization with thiourea introduces the thioxo group.
-
Step 3: Nitrile incorporation via nucleophilic substitution.
Table 2: Synthetic Parameters
| Parameter | Condition |
|---|---|
| Solvent | Ethanol or toluene |
| Temperature | Reflux (80–110°C) |
| Catalyst | None or acetic acid |
| Reaction Time | 4–6 hours |
Post-Modification Strategies
The thioxo group can be further functionalized. For instance, treatment with phosphorus pentasulfide (P₄S₁₀) in dry toluene replaces oxygen with sulfur, enhancing electrophilicity .
Biological Activities and Mechanisms
Antimicrobial Effects
Preliminary assays indicate MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. The carbonitrile group likely interferes with bacterial cell wall synthesis.
Enzyme Inhibition
The compound exhibits 40–60% inhibition of cytochrome P450 3A4 (CYP3A4) at 10 μM, suggesting drug-drug interaction risks.
Applications in Drug Discovery
Scaffold for Analog Development
The compound serves as a precursor for:
-
Triazolo[4,3-a]pyridines: Synthesized via cyclization with hydrazine derivatives, showing enhanced anticancer activity (e.g., compound 12a, IC₅₀ = 0.42 μM) .
-
Pyridine-2-yl-acetohydrazides: Modified with phenylacetyl chloride to improve bioavailability .
Table 3: Comparative Bioactivity of Derivatives
| Derivative | Target | IC₅₀ (μM) |
|---|---|---|
| Triazolo[4,3-a]pyridine | HT-29 cells | 0.42 |
| 3-Cyano-pyridin-2-yl-acetohydrazide | CYP3A4 | 10.2 |
Material Science Applications
The π-conjugated system enables use in organic semiconductors, with a bandgap of 2.8 eV measured via UV-Vis spectroscopy.
Challenges and Future Directions
While promising, the compound faces limitations:
-
Low aqueous solubility (<0.1 mg/mL), necessitating formulation strategies.
-
Unclear pharmacokinetics, requiring in vivo ADMET studies.
Future research should prioritize:
-
Structure-Activity Relationship (SAR) studies to optimize potency.
-
Nanoparticle encapsulation to enhance delivery.
-
Target identification using CRISPR-Cas9 screening.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume